
2-(4-Ethoxyphenyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)quinoxaline typically involves the condensation of 4-ethoxyaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-ethoxyaniline with 1,2-diketones in the presence of a catalyst such as acetic acid or ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the development of dyes, fluorescent materials, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. The compound also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylquinoxaline
- 2-(4-Methoxyphenyl)quinoxaline
- 2-(4-Chlorophenyl)quinoxaline
Uniqueness
Compared to similar compounds, 2-(4-Ethoxyphenyl)quinoxaline exhibits unique properties due to the presence of the ethoxy group. This functional group enhances its solubility, stability, and biological activity, making it a more versatile compound for various applications .
Propriétés
Numéro CAS |
14329-80-7 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2O/c1-2-19-13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3 |
Clé InChI |
MMPGRBFWTQALIM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Solubilité |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



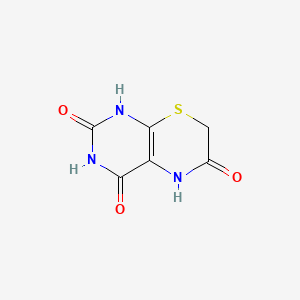
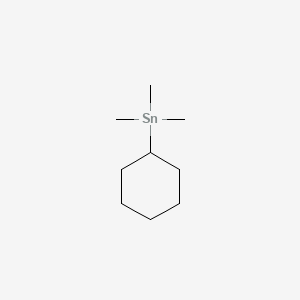
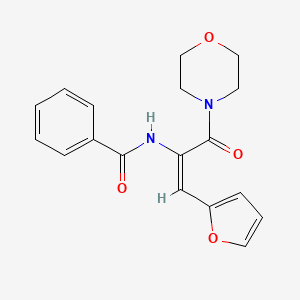

![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)



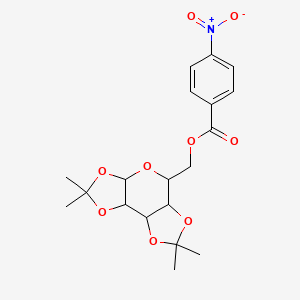
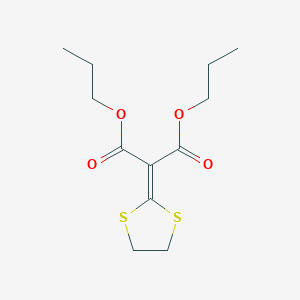
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
